3-Amino-5,6-dichloropyrazine-2-carboxamide
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Overview
Description
3-Amino-5,6-dichloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4Cl2N4O and a molecular weight of 208 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of compounds similar to 3-Amino-5,6-dichloropyrazine-2-carboxamide has been reported in the literature . The synthesis involves a series of reactions including regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Molecular Structure Analysis
The InChI code for 3-Amino-5,6-dichloropyrazine-2-carboxamide is 1S/C5H3Cl2N3O/c6-2-3 (7)10-4 (8)1 (9-2)5 (11)12/h (H2,8,10) (H,11,12) and its InChI key is UFOUSHWZVOIJKK-UHFFFAOYSA-N . The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Scientific Research Applications
Photoredox Catalysts
3-Amino-5,6-dichloropyrazine-2-carboxamide can be used in the development of photoredox catalysts . These catalysts are capable of undergoing single electron transfer either from or to the catalyst/substrate . They have been proven to be very efficient tools in a number of chemical transformations .
Organic Transformations
This compound can be used in various organic transformations, including oxidations, reductions, and bond formations . It has also been well utilized in cycloaddition reactions .
Synthesis of Push-Pull Molecules
3-Amino-5,6-dichloropyrazine-2-carboxamide can be used in the synthesis of push-pull molecules with tailored photoredox activity . These molecules have a push-pull arrangement that allows facile property tuning by interchanging a particular part of the system .
Cross-Dehydrogenative Coupling
This compound can be used as a catalyst in cross-dehydrogenative coupling . This is a type of reaction that forms a bond between two hydrocarbon fragments through the coupling of C-H bonds .
Annulation Reactions
3-Amino-5,6-dichloropyrazine-2-carboxamide can be used in annulation reactions . These are reactions that result in the formation of a new ring in a molecule .
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds . These are organic compounds that contain at least one atom of an element other than carbon in their ring structure .
Safety and Hazards
properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N4O/c6-2-3(7)11-4(8)1(10-2)5(9)12/h(H2,8,11)(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUJFGUNNMAZQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743175 |
Source
|
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14229-27-7 |
Source
|
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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